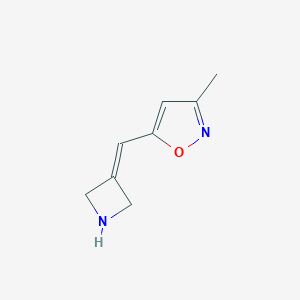
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole, also known as AMIM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. In materials science, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been used as a building block for the synthesis of novel materials with unique properties.
Mechanism Of Action
The mechanism of action of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to interact with certain enzymes and receptors in cells, leading to changes in their activity and downstream effects.
Biochemical And Physiological Effects
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to have a range of biochemical and physiological effects, depending on the specific context and application. In medicinal chemistry, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to inhibit the growth of cancer cells and reduce the aggregation of amyloid-beta peptides in Alzheimer's disease. In neuroscience, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to modulate the release of neurotransmitters and affect neuronal activity. In materials science, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been used to synthesize materials with unique optical and electronic properties.
Advantages And Limitations For Lab Experiments
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and well-characterized properties. However, there are also some limitations to its use, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for the study of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole, including the development of more efficient synthesis methods, the investigation of its potential applications in new fields of research, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new derivatives and analogs of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole may lead to the discovery of compounds with even more potent and selective effects.
Synthesis Methods
The synthesis of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole involves the reaction of 3-methylisoxazole with azetidine-3-carboxaldehyde in the presence of a catalyst. This process results in the formation of a yellow solid, which can be purified through recrystallization.
properties
CAS RN |
186964-03-4 |
|---|---|
Product Name |
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole |
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-(azetidin-3-ylidenemethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C8H10N2O/c1-6-2-8(11-10-6)3-7-4-9-5-7/h2-3,9H,4-5H2,1H3 |
InChI Key |
JTEYXSGSTFBVKN-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C=C2CNC2 |
Canonical SMILES |
CC1=NOC(=C1)C=C2CNC2 |
synonyms |
Isoxazole, 5-(3-azetidinylidenemethyl)-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
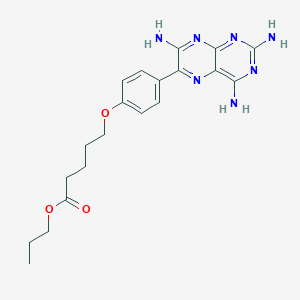
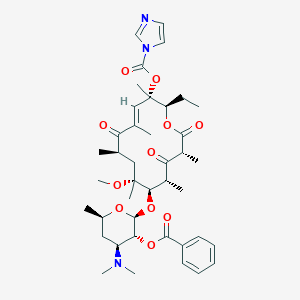
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)

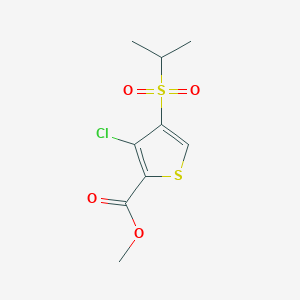
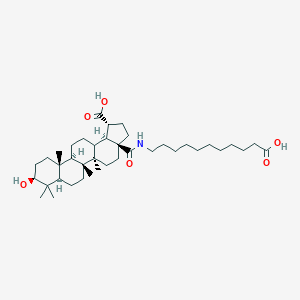
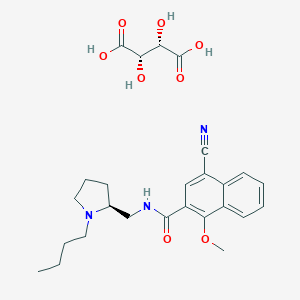
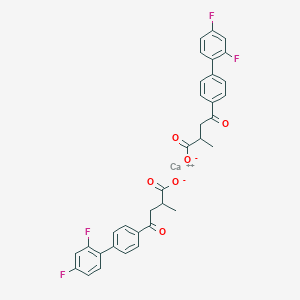
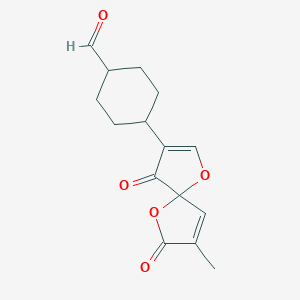
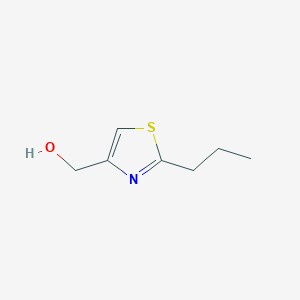
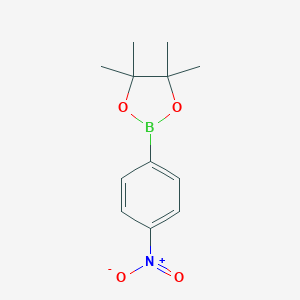
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)